CID 156588663
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “CID 156588663” is a chemical entity with unique properties and applications. This compound is recognized for its potential in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 156588663 would typically involve large-scale synthesis processes, ensuring high yield and purity. These methods often include optimization of reaction conditions, use of catalysts, and purification techniques to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
CID 156588663 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
The common reagents and conditions used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The specific reagents and conditions depend on the desired reaction and the target product.
Major Products
The major products formed from the reactions of this compound vary based on the type of reaction and the conditions used
Wissenschaftliche Forschungsanwendungen
CID 156588663 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and pharmacological properties.
Industry: Utilized in industrial processes and applications, including material science and manufacturing.
Wirkmechanismus
The mechanism of action of CID 156588663 involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to CID 156588663 include other chemical entities with comparable structures and properties. These compounds may share similar reactivity and applications, making them relevant for comparative studies.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. This uniqueness is crucial for its specific applications and potential advantages in various scientific fields.
Conclusion
This compound is a compound with significant potential in various scientific research applications. Understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds is essential for leveraging its unique properties and applications. Further research and exploration of this compound will continue to reveal its full potential and contributions to science and industry.
Eigenschaften
Molekularformel |
C25H32N5O3 |
---|---|
Molekulargewicht |
450.6 g/mol |
InChI |
InChI=1S/C25H32N5O3/c1-17-14-19-15-22(32-4)23(33-5)16-21(19)24(27-30(17)25(31)26-2)18-6-8-20(9-7-18)29-12-10-28(3)11-13-29/h6-9,15-16H,10-14H2,1-5H3,(H,26,31) |
InChI-Schlüssel |
AKFVFOWZZZWGHB-UHFFFAOYSA-N |
Kanonische SMILES |
C[C]1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.